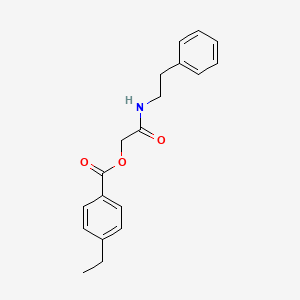

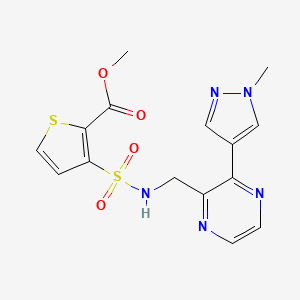

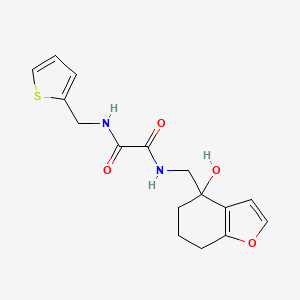

![molecular formula C19H18N2O4 B2549798 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034342-96-4](/img/structure/B2549798.png)

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" is a derivative of oxalamide, which is a class of compounds known for their potential applications in various chemical reactions and pharmaceuticals. Oxalamides, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to enhance catalytic activity in copper-catalyzed coupling reactions . These compounds are of interest due to their ability to act as ligands and facilitate the formation of pharmaceutically important building blocks .

Synthesis Analysis

The synthesis of oxalamide derivatives typically involves nucleophilic addition-elimination reactions, as demonstrated in the synthesis of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide . A similar approach may be applicable to the synthesis of "this compound". The synthesis of related compounds has been achieved through one-pot synthetic approaches, which are operationally simple and high yielding, providing a useful methodology for the synthesis of oxalamide derivatives .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can vary, with some exhibiting polymorphism as seen in N,N'-bis(pyridin-3-ylmethyl)oxalamide . The conformation of the oxalamide core and the orientation of substituent groups can significantly influence the molecular packing and the formation of supramolecular structures through hydrogen bonding .

Chemical Reactions Analysis

Oxalamide derivatives are known to participate in various chemical reactions, particularly as ligands in catalytic processes. For instance, BFMO has been used to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines . The ability of oxalamide ligands to facilitate coupling reactions at low catalyst loadings and temperatures is a notable feature that underscores their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding motifs and soft interactions can lead to the formation of helical supramolecular assemblies, as observed in the case of N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide . The crystalline structure, thermal stability, and solubility of these compounds are key properties that can be characterized using techniques such as X-ray crystallography, IR spectroscopy, and thermogravimetric analysis .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Oxalamide derivatives, including structures similar to N1-([2,3'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide, have been reported to enhance catalytic activities in various chemical reactions. For example, the use of N,N'-bisoxalamides has been shown to significantly promote the Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating the potential of these compounds in facilitating complex synthesis processes through catalysis (Bhunia, Ma, & Kumar, 2017).

Material Science

In material science, oxalamide compounds are explored for their role in modifying and improving the properties of materials. For instance, N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) has been studied for its nucleating effects on poly(l-lactic acid) (PLLA), significantly influencing the crystallization behavior of PLLA/OXA samples under specific thermal and shear conditions. This research suggests the potential of oxalamide derivatives in developing materials with tailored crystallization properties for advanced applications (Shen, Ma, Yu, Dong, & Chen, 2016).

Synthetic Chemistry

In synthetic chemistry, the flexibility and reactivity of oxalamide derivatives allow for the development of novel synthetic methodologies. A study demonstrates the use of copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides facilitated by oxalamide catalysts, highlighting the utility of these compounds in constructing complex molecules. This approach opens avenues for the synthesis of diverse organic compounds with potential pharmaceutical applications (De, Yin, & Ma, 2017).

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-13(14-5-3-2-4-6-14)21-19(23)18(22)20-11-16-7-8-17(25-16)15-9-10-24-12-15/h2-10,12-13H,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAOTQUYZQMAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

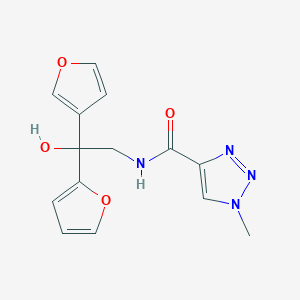

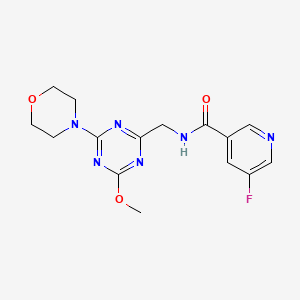

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)

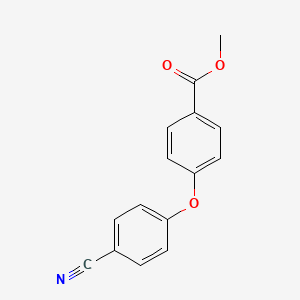

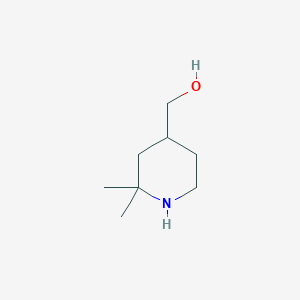

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)

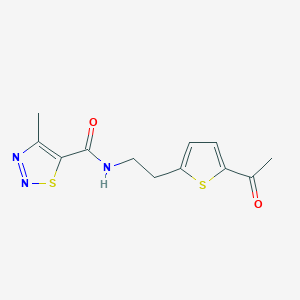

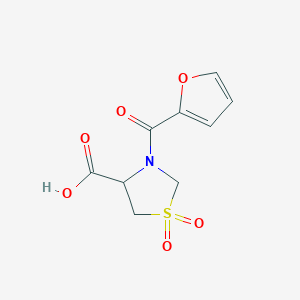

![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)